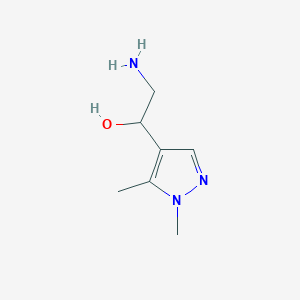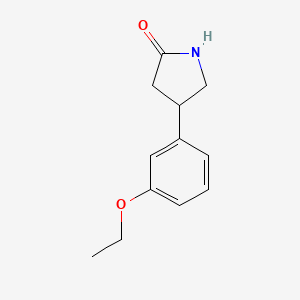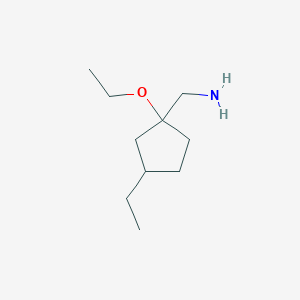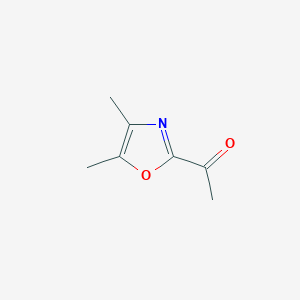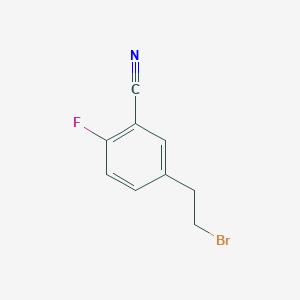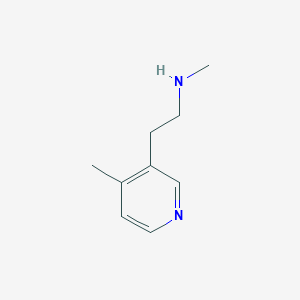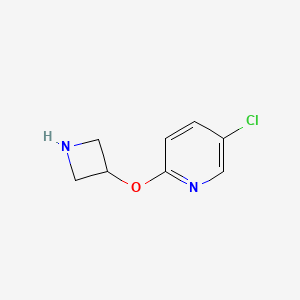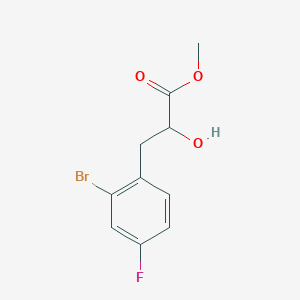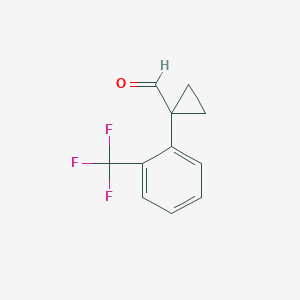
1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a trifluoromethyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-(trifluoromethyl)phenyl diazomethane with an aldehyde under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases or nucleophiles such as sodium hydride or organolithium reagents.
Major Products Formed:
Oxidation: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparación Con Compuestos Similares
- 1-(trifluoromethyl)cyclopropane-1-carbaldehyde
- 2-(trifluoromethyl)phenylcyclopropane
- Cyclopropane-1-carbaldehyde derivatives
Uniqueness: 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the cyclopropane ring, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyclopropane ring introduces strain that can influence reactivity and biological activity .
This comprehensive overview highlights the significance of 1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H9F3O |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(7-15)5-6-10/h1-4,7H,5-6H2 |
Clave InChI |
BBXLFNDOOLUOAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


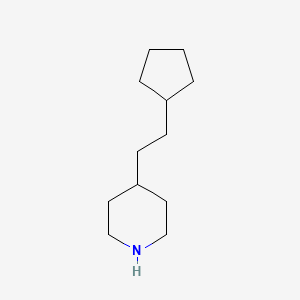
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
